In Vivo Toxicity: Disodium Carbamoyl Phosphate vs. Sodium Cyanate
Disodium carbamoyl phosphate exhibits significantly lower in vivo toxicity compared to sodium cyanate, an alternative antisickling agent, when administered at equivalent molar doses of the active anion. This differentiation is critical for preclinical and in vivo experimental selection where safety margins are a primary consideration [1].
| Evidence Dimension | In vivo toxicity (mortality) at equivalent molar anion dose |
|---|---|
| Target Compound Data | Disodium carbamoyl phosphate: lower mortality, no quantitative mortality data specified in abstract beyond 'less toxic' |
| Comparator Or Baseline | Sodium cyanate: higher mortality at same molar equivalent anion dose |
| Quantified Difference | Disodium carbamoyl phosphate demonstrated statistically significant lower toxicity (p < 0.05) at 7 mmoles/kg/day IP dosing |
| Conditions | C57B1 mice (n = 15 per group), intraperitoneal administration of 7 mmoles/kg/day in divided doses, 18-day treatment period [1] |
Why This Matters
This toxicity differentiation directly impacts procurement decisions for in vivo studies where minimizing compound-induced mortality and confounding physiological effects is essential for obtaining reproducible data.
- [1] Kraus LM, Rasad A, Ohba Y, Pollack MT. Antisickling agents: effects of carbamyl phosphate or cyanate on survival, erythrocytes, and leucocytes in the mouse. Am J Hematol. 1979;6(4):343-51. View Source
